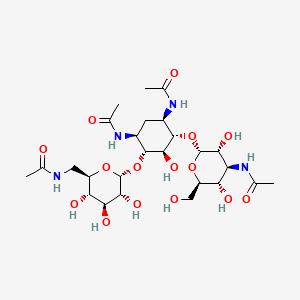

Tetra-N-acetyl Kanamycin A

描述

Kanamycin, a broad-spectrum aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . However, rising antibiotic resistance has necessitated innovative strategies to enhance its efficacy. Kanamycin-conjugated gold nanoparticles (Kan-AuNPs) represent a novel formulation developed to overcome resistance mechanisms. Synthesized via a biofriendly, one-step method, Kan-AuNPs leverage the unique properties of gold nanoparticles (AuNPs), including high surface-area-to-volume ratios and enhanced membrane permeability, to deliver kanamycin directly into bacterial cells .

This formulation significantly reduces the minimum inhibitory concentration (MIC) of kanamycin against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, while maintaining biocompatibility with mammalian cells .

准备方法

Synthetic Strategies for N-Acetylation of Aminoglycosides

Direct Acetylation of Free Amino Groups

The most straightforward method involves treating Kanamycin A with acetic anhydride under controlled conditions. In a study on Kanamycin C, tetra-N-acetylation was achieved using acetic anhydride in methanol, yielding a derivative confirmed via elemental analysis and infrared spectroscopy . Analogous conditions for Kanamycin A would involve dissolving the compound in methanol or pyridine, adding acetic anhydride (4–5 equivalents), and stirring at 25–50°C for 12–24 hours. The reaction selectively targets amino groups due to their higher nucleophilicity compared to hydroxyl groups .

Protection-Deprotection Approaches

For selective acetylation, temporary protection of specific amines is necessary. For example, tetra-N-ethoxycarbonylkanamycin A can be synthesized by reacting Kanamycin A with ethyl chloroformate, followed by acetylation of hydroxyl groups. Subsequent deprotection yields Tetra-N-acetyl Kanamycin A . This method, however, introduces complexity with additional steps and lower overall yields (~60%) .

Detailed Preparation Methods

Direct Acetylation Protocol

-

Reaction Setup :

-

Dissolve Kanamycin A (1.0 g, 1.7 mmol) in anhydrous methanol (20 mL).

-

Add acetic anhydride (0.7 mL, 7.4 mmol) dropwise under nitrogen.

-

Stir at 40°C for 18 hours.

-

-

Workup :

Yield : ~70–85% (estimated from analogous reactions) .

Stepwise Protection Using Ethoxycarbonyl Groups

-

Protection :

-

Acetylation :

-

React the protected intermediate with acetic anhydride (5 equivalents) in pyridine to acetylate hydroxyl groups.

-

-

Deprotection :

Yield : ~60% after purification .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃) : Key signals include δ 1.98–2.08 (s, 12H, 4×COCH₃), δ 3.40–5.20 (m, sugar protons) .

-

IR (KBr) : Peaks at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (N–H bending) .

Chromatographic Purity

Challenges and Optimization

Side Reactions

-

O-Acetylation : Excess acetic anhydride or prolonged reaction times lead to acetylation of hydroxyl groups, necessitating precise stoichiometry .

-

Degradation : Kanamycin A degrades under strongly acidic or basic conditions; neutral pH and mild temperatures (25–40°C) are optimal .

Yield Improvement

-

Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates acetylation, reducing reaction time to 6–8 hours .

-

Solvent Choice : Anhydrous pyridine enhances reactivity but requires rigorous drying to prevent hydrolysis .

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Direct Acetylation | MeOH, 40°C, 18 h | 70–85% | >90% |

| Protection-Deprotection | Pyridine, HCl hydrolysis | 60% | 85–90% |

Direct acetylation offers higher yields and simplicity, while protection-deprotection allows selective modification of specific amines .

化学反应分析

Types of Reactions

Tetra-N-acetyl Kanamycin A undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate Kanamycin A.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: Kanamycin A.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

Tetra-N-acetyl Kanamycin A has several scientific research applications:

Chemistry: Used as a model compound to study the effects of acetylation on the properties of aminoglycosides.

Biology: Investigated for its potential to reduce the toxicity of Kanamycin A while retaining antibacterial activity.

Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.

Industry: Utilized in the development of new antibiotics and as a reference compound in quality control.

作用机制

Tetra-N-acetyl Kanamycin A exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain. This results in the production of nonfunctional proteins, ultimately inhibiting bacterial growth.

相似化合物的比较

Kan-AuNPs are distinguished from free kanamycin, citrate-capped AuNPs, and other antibiotic-nanoparticle conjugates through enhanced antibacterial activity, mechanistic action, and safety profiles. Below is a detailed comparative analysis:

Antibacterial Efficacy

Kan-AuNPs demonstrate superior efficacy compared to free kanamycin and unmodified AuNPs. For example:

- Against Staphylococcus epidermidis, Kan-AuNPs reduced the MIC of kanamycin from 128 µg/mL to 1.6 µg/mL (an 80-fold improvement) .

- For Pseudomonas aeruginosa UNC-D (MDR strain), the MIC decreased from 512 µg/mL (free kanamycin) to 12 µg/mL (Kan-AuNPs) .

Table 1: MIC Values of Kan-AuNPs vs. Free Kanamycin

| Bacterial Strain | MIC (Free Kanamycin) | MIC (Kan-AuNPs) | Fold Reduction |

|---|---|---|---|

| Streptococcus bovis | 512 µg/mL | 3.2 µg/mL | 160× |

| Enterobacter aerogenes | 256 µg/mL | 6.4 µg/mL | 40× |

| Yersinia pestis (Resistant) | 256 µg/mL | 19.2 µg/mL | 13.3× |

Physicochemical Properties

- Surface Charge : Kan-AuNPs (+25.8 mV) exhibit strong electrostatic attraction to bacterial membranes, unlike citrate-AuNPs (-33.5 mV), which are repelled .

- Drug Loading : Kan-AuNPs achieve a drug-loading efficiency of ~78% via covalent and electrostatic interactions, ensuring sustained release at infection sites .

Cytotoxicity

Kan-AuNPs show a cytotoxic concentration (CC₅₀) of 609.6 µg/mL in Vero 76 mammalian cells, which is >30-fold higher than their average MIC (10 µg/mL), indicating a favorable therapeutic index . Free kanamycin, while less cytotoxic (CC₅₀ >1,000 µg/mL), requires higher doses to achieve antibacterial effects, increasing toxicity risks in vivo .

Mechanism of Action

Kan-AuNPs disrupt bacterial membranes and enhance intracellular drug accumulation:

- Membrane Permeabilization : Propidium iodide assays confirmed Kan-AuNPs increase membrane permeability in S. epidermidis and E. aerogenes by >90% compared to controls .

- Cytosolic Delivery : Transmission electron microscopy (TEM) revealed Kan-AuNPs accumulate in the bacterial cytosol, enabling localized drug release and ribosomal targeting .

In contrast, free kanamycin relies on passive uptake via porins, a process often impeded by resistance mechanisms like efflux pumps or enzymatic modification .

Table 2: Comparative Properties of Kan-AuNPs and Similar Compounds

| Property | Kan-AuNPs | Free Kanamycin | Citrate-AuNPs |

|---|---|---|---|

| MIC Range | 1.6–19.2 µg/mL | 3.2–512 µg/mL | >600 µg/mL |

| Zeta Potential | +25.8 mV | N/A | -33.5 mV |

| Primary Mechanism | Membrane disruption + ribosomal inhibition | Ribosomal inhibition | No activity |

| Cytotoxicity (CC₅₀) | 609.6 µg/mL | >1,000 µg/mL | Non-toxic |

Comparison with Other Antibiotic-Nanoparticle Conjugates

Studies on ampicillin- and vancomycin-conjugated AuNPs report similar MIC reductions (e.g., ampicillin MIC decreased from 128 µg/mL to 8 µg/mL against E. aerogenes) . However, Kan-AuNPs uniquely combine membrane disruption with aminoglycoside activity, broadening their applicability against MDR pathogens .

生物活性

Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic widely recognized for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is synthesized through the acetylation of the amino groups of Kanamycin A, which alters its pharmacokinetic properties and may reduce toxicity. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

This compound primarily targets the 30S ribosomal subunit of bacterial ribosomes. The binding to this subunit disrupts normal protein synthesis by causing misreading of mRNA, leading to the production of faulty proteins and ultimately resulting in bacterial cell death.

Key Points:

- Target : 30S ribosomal subunit.

- Mode of Action : Inhibition of protein synthesis through misreading of tRNA.

- Resulting Effect : Bacterial cell death due to impaired protein function.

This compound exhibits significant biochemical interactions within bacterial cells. Its primary action involves binding to the ribosome, disrupting protein synthesis pathways. Environmental factors such as pH and temperature can influence its efficacy and stability.

Biochemical Pathways:

- Protein Synthesis : Disruption at the ribosomal level leads to errors in translation.

- Enzyme Interaction : The compound interacts with various bacterial enzymes, affecting cellular metabolism.

Dosage Effects in Animal Models

Research indicates that the effects of this compound can vary significantly with dosage. High doses may lead to toxic effects, while lower doses demonstrate effective antibacterial activity against resistant strains.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

-

Efficacy Against Resistant Strains :

- In a study comparing various aminoglycosides, this compound demonstrated a minimum inhibitory concentration (MIC) that was effective against strains resistant to other antibiotics. For instance, it showed improved activity against certain strains of Pseudomonas aeruginosa compared to traditional Kanamycin A .

-

Combination Therapy :

- Research has shown that combining this compound with other agents can enhance its antibacterial effects. For example, when administered alongside glucose or alanine, it restored susceptibility in multidrug-resistant Edwardsiella tarda, indicating potential for combination therapies in treating resistant infections .

- Animal Model Studies :

Comparative Analysis

The following table summarizes the biological activity and effectiveness of this compound compared to other aminoglycosides:

| Compound | MIC (µg/mL) | Activity Against Resistant Strains | Notes |

|---|---|---|---|

| This compound | 8-32 | Yes | Effective against Gram-negative bacteria |

| Kanamycin A | 1.5-6 | Limited | Less effective against resistant strains |

| Neomycin | 16-64 | No | Ineffective against many resistant bacteria |

属性

IUPAC Name |

N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGDIANBIMNRQW-OBHSWUIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858435 | |

| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20399-23-9 | |

| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。